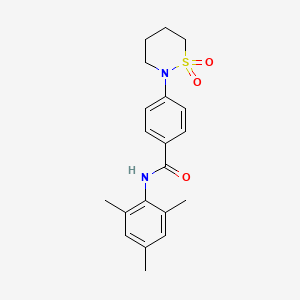

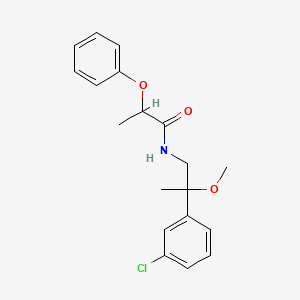

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide is a compound that can be associated with the field of organic chemistry, particularly involving the synthesis and study of nicotinamide derivatives. Nicotinamide itself is a form of vitamin B3 and has various biological roles, including participation in redox reactions as a component of NADH and NADPH. Derivatives of nicotinamide, such as those mentioned in the provided papers, are often studied for their potential biological activities and interactions with enzymes like alcohol dehydrogenase .

Synthesis Analysis

The synthesis of nicotinamide derivatives can involve various chemical reactions, including acetylation and coupling reactions. For example, N-ferrocenyl isonicotinamide was synthesized through acetylation of aminoferrocene with isonicotinoyl chloride and through a coupling reaction mediated by HOBt and DCC . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can be characterized using various spectroscopic methods, including NMR, IR, ESI-MS, and UV-vis spectroscopy . X-ray diffraction methods can also be used to investigate the binding of such compounds to target enzymes or to determine the crystal structure of the compounds themselves . The structure of N-ferrocenyl isonicotinamide, for example, exhibits orthorhombic symmetry and forms 1D hydrogen-bonded chains .

Chemical Reactions Analysis

Nicotinamide derivatives can participate in various chemical reactions. They can act as inhibitors or substrates for enzymes such as alcohol dehydrogenase . The interaction with these enzymes can be explored using inhibitors to gain insights into the active site and reaction mechanisms. The derivatives can also undergo redox reactions, as indicated by the ability of N-ferrocenyl isonicotinamide to support a mixed-valent redox state .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives, such as solubility, stability, and reactivity, can be influenced by their molecular structure. For instance, the presence of a ferrocenyl group in N-ferrocenyl isonicotinamide contributes to its redox activity . The methods for determining the concentration of nicotinamide and its metabolites in biological fluids, such as high-performance liquid chromatography (HPLC), are indicative of their chemical properties and the potential for biological activity .

Relevant Case Studies

While the provided papers do not include case studies on this compound, they do offer insights into the study of nicotinamide derivatives. For example, the determination of urinary and plasma levels of N1-methylnicotinamide can reflect renal cationic transport and plasma flow, which is significant in the context of renal function and pathophysiological conditions . Additionally, the co-crystallization of isonicotinamide with various carboxylic acids demonstrates the potential for forming diverse molecular architectures and the exploration of stoichiometric variations and polymorphism .

Applications De Recherche Scientifique

Antimicrobial Activity

Isonicotinamide derivatives have been synthesized and tested for their antimicrobial properties. For instance, some triazole derivatives of isonicotinamide showed significant activity against various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi (Mishra et al., 2010). This suggests potential applications in developing new antimicrobial agents.

Antituberculosis Activity

Novel 1,2,3-triazole derivatives of isonicotinamide were prepared and screened for their in vitro activity against Mycobacterium tuberculosis. These derivatives exhibited significant antimycobacterial activity, highlighting their potential as new therapeutic agents for tuberculosis (Boechat et al., 2011).

Chemical Synthesis and Characterization

Research on isonicotinamides has also focused on chemical synthesis and characterization, providing a foundation for developing novel compounds with potential therapeutic applications. Studies have reported the synthesis and biological screening of isonicotinamide derivatives, demonstrating their utility in medicinal chemistry (Dhore & Thorat, 2012).

Molecular Imaging Applications

Isonicotinamide derivatives have been explored for their potential in molecular imaging, particularly in labeling biologically active molecules. This research area holds promise for advancing diagnostic techniques and understanding biological processes at the molecular level (Liu, Edwards, & Harris, 1998).

Mécanisme D'action

Target of Action

The primary targets of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isonicotinamide Indazole derivatives, which this compound is a part of, have been found to inhibit, regulate, and/or modulate the activity of chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .

Mode of Action

The exact mode of action of This compound It is known that indazole derivatives can interact with their targets to inhibit, regulate, and/or modulate their activity . This interaction can lead to changes in the function of the targets, potentially leading to therapeutic effects.

Biochemical Pathways

The specific biochemical pathways affected by This compound The inhibition, regulation, and/or modulation of chk1, chk2, and h-sgk kinases by indazole derivatives can affect various biochemical pathways related to these kinases . The downstream effects of these changes can include a variety of cellular responses, potentially contributing to the compound’s therapeutic effects.

Result of Action

The molecular and cellular effects of This compound The interaction of indazole derivatives with their targets can lead to a variety of cellular responses . These responses could potentially contribute to the compound’s therapeutic effects.

Propriétés

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c24-19(14-9-11-20-12-10-14)21-13-17-16-7-3-4-8-18(16)23(22-17)15-5-1-2-6-15/h9-12,15H,1-8,13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQJZJNBFGZZGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzhydryl-6'-chlorospiro[azetidine-3,3'-indoline]](/img/structure/B2552386.png)

![Tert-butyl (3aS,6aR)-2-[(6-chloropyridazin-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2552390.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)

![N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552396.png)

![4-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate](/img/structure/B2552397.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)